Gostatin

説明

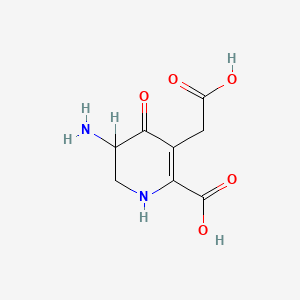

amino acid produced by Streptomyces sumanensis; time-dependent inhibitor of aspartate transaminase; structure given in first source

Structure

2D Structure

3D Structure

特性

CAS番号 |

78416-84-9 |

|---|---|

分子式 |

C8H10N2O5 |

分子量 |

214.18 g/mol |

IUPAC名 |

3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c9-4-2-10-6(8(14)15)3(7(4)13)1-5(11)12/h4,10H,1-2,9H2,(H,11,12)(H,14,15) |

InChIキー |

UXFJYSFCCBPXED-UHFFFAOYSA-N |

正規SMILES |

C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N |

他のCAS番号 |

78416-84-9 |

同義語 |

5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid gostatin gostatine |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Gostatin from Streptomyces sumanensis: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin, a potent and irreversible inhibitor of aspartate aminotransferase, stands as a significant discovery in the realm of microbial secondary metabolites.[1] Isolated from the bacterium Streptomyces sumanensis NK-23, this dihydro-4-pyridone analog of glutamic acid presents a compelling case for the exploration of novel enzyme inhibitors from natural sources. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₈H₁₀N₂O₅ and a molecular weight of 214.18 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₅ |

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid |

| CAS Number | 78416-84-9 |

Experimental Protocols

Fermentation of Streptomyces sumanensis NK-23

Inoculum Preparation:

-

A loopful of spores or mycelial fragments of Streptomyces sumanensis NK-23 is inoculated into a seed medium. A typical seed medium for Streptomyces contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.

-

The seed culture is incubated at 28-30°C for 48-72 hours with shaking (200-250 rpm) to obtain a sufficient biomass for inoculating the production medium.

Production Fermentation:

-

The production medium is inoculated with the seed culture (typically 5-10% v/v). Production media for Streptomyces are often complex and designed to induce secondary metabolism. They may contain slowly utilized carbon sources and limiting concentrations of certain nutrients to trigger the production of target compounds.

-

Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous aeration and agitation for a period of 5-7 days.

-

The pH of the culture is monitored and maintained within a suitable range (typically 6.5-7.5) for optimal growth and this compound production.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from the fermentation broth of Streptomyces sumanensis NK-23.

1. Broth Clarification:

-

The fermentation broth is harvested and centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.

-

The supernatant, containing the secreted this compound, is carefully collected for further processing.

2. Ion-Exchange Chromatography:

-

The clarified supernatant is passed through a column packed with a cation-exchange resin (e.g., Dowex 50W x 8).

-

The column is washed with deionized water to remove unbound impurities.

-

This compound is eluted from the column using a gradient of a suitable buffer, such as aqueous ammonia.

3. Adsorption Chromatography:

-

The fractions containing this compound from the ion-exchange step are pooled and applied to a column packed with an adsorbent material like activated carbon or a polymeric adsorbent resin (e.g., Amberlite XAD series).

-

The column is washed with water, and this compound is then eluted with an organic solvent, such as aqueous acetone or methanol.

4. Further Purification:

-

The eluted fractions are concentrated under reduced pressure.

-

Final purification can be achieved through techniques such as gel filtration chromatography (e.g., Sephadex G-10) or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data

The inhibitory activity of this compound against various aminotransferases is a key aspect of its biological function. Table 2 summarizes the available data on its inhibitory concentrations.

| Enzyme | Organism/Tissue Source | IC₅₀ / Kᵢ |

| Aspartate Aminotransferase (GOT) | Pig heart | Strong inhibitory effect |

| Alanine Aminotransferase (GPT) | Wheat germ | Weak inhibitory effect |

| Mitochondrial Aspartate Transaminase | Pig heart | Kᵢ = 59 µM |

| Glutamate Dehydrogenase | Not specified | No significant effect |

| Glutamine Synthetase | Not specified | No significant effect |

Mandatory Visualizations

Logical Workflow for this compound Discovery and Isolation

Caption: Logical workflow for the discovery, production, and purification of this compound.

Mechanism of Aspartate Aminotransferase Inhibition by this compound

Caption: Mechanism of irreversible inhibition of Aspartate Aminotransferase by this compound.

References

Gostatin's Mechanism of Action on Aspartate Aminotransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and irreversible inhibitor of aspartate aminotransferase (AspAT), a key enzyme in amino acid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a suicide substrate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Introduction

Aspartate aminotransferase (AspAT), also known as glutamic-oxaloacetic transaminase (GOT), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. This reaction is central to amino acid biosynthesis and degradation, as well as to the malate-aspartate shuttle. Given its importance in cellular metabolism, AspAT has been investigated as a potential target for drug development.

This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) has been identified as a time-dependent and irreversible inhibitor of AspAT.[1] Its mechanism of action is of significant interest as it acts as a suicide substrate, also known as a mechanism-based inactivator. This guide will explore the kinetics and molecular basis of this inhibition.

Mechanism of Action

This compound functions as a suicide substrate for aspartate aminotransferase.[1] This means that the enzyme's own catalytic activity converts this compound into a reactive intermediate, which then irreversibly inactivates the enzyme. The inactivation process involves the modification of the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of AspAT.[1]

The reaction between this compound and AspAT follows a bimolecular association kinetic model.[2] Upon binding to the active site, this compound undergoes a series of enzymatic transformations that lead to the formation of a highly reactive species. This intermediate then covalently binds to the PLP cofactor, leading to its irreversible modification and the complete inactivation of the enzyme.[1] Spectrophotometric studies have shown that the binding of this compound to the enzyme results in a significant spectral change, which can be monitored to study the kinetics of the interaction.[2]

Quantitative Data

The inhibitory activity of this compound on mitochondrial aspartate transaminase from pig heart has been quantitatively characterized. The following table summarizes the key kinetic parameters.

| Parameter | Value | Enzyme Source | Temperature | Reference |

| Ki | 59 µM | Pig heart mitochondrial AspAT | 25°C | [1] |

| kcat (inactivation) | 0.11 s-1 | Pig heart mitochondrial AspAT | 25°C | [1] |

| Enzyme half-life at 3.1 µM this compound | 1.8 min | Pig heart mitochondrial AspAT | 25°C | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on aspartate aminotransferase. These protocols are synthesized from established methods for studying enzyme kinetics and inhibition.

Aspartate Aminotransferase Activity Assay

This protocol is for determining the baseline activity of AspAT, which is required to assess the extent of inhibition by this compound.

Materials:

-

Purified aspartate aminotransferase

-

L-aspartic acid solution

-

α-ketoglutaric acid solution

-

NADH solution

-

Malate dehydrogenase (MDH)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-aspartic acid, and NADH in a cuvette.

-

Add malate dehydrogenase to the reaction mixture.

-

Initiate the reaction by adding a known concentration of α-ketoglutaric acid.

-

Immediately before adding the enzyme, add a specific amount of purified aspartate aminotransferase to the cuvette and mix thoroughly.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

Time-Dependent Inactivation Kinetics

This protocol is used to determine the rate of irreversible inhibition of AspAT by this compound.

Materials:

-

Purified aspartate aminotransferase

-

This compound solutions of varying concentrations

-

Reagents for the AspAT activity assay (see section 4.1)

Procedure:

-

Pre-incubate a solution of purified aspartate aminotransferase with various concentrations of this compound at a constant temperature (e.g., 25°C).

-

At specific time intervals, withdraw an aliquot of the enzyme-inhibitor mixture.

-

Immediately dilute the aliquot into the reaction mixture for the AspAT activity assay to stop the inactivation process and measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each this compound concentration.

-

The apparent first-order rate constant of inactivation (kobs) for each this compound concentration is determined from the negative slope of these plots.

-

Plot the kobs values against the this compound concentrations to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

Spectrophotometric Titration

This protocol is used to determine the stoichiometry of this compound binding to AspAT.

Materials:

-

Purified aspartate aminotransferase of known concentration

-

This compound solution of known concentration

-

Spectrophotometer

Procedure:

-

Record the absorbance spectrum of a solution of purified aspartate aminotransferase.

-

Add successive small aliquots of a concentrated this compound solution to the enzyme solution.

-

After each addition, allow the system to reach equilibrium and record the absorbance spectrum.

-

Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of this compound to enzyme.

-

The stoichiometry of binding is determined from the equivalence point of the titration curve.

Gel Filtration Chromatography

This protocol can be used to confirm the irreversible binding of this compound to AspAT.

Materials:

-

Purified aspartate aminotransferase

-

This compound

-

Gel filtration column (e.g., Sephadex G-25)

-

Appropriate buffer

-

Fraction collector

-

Method for detecting protein (e.g., absorbance at 280 nm) and this compound (if a labeled version is used)

Procedure:

-

Incubate purified aspartate aminotransferase with a stoichiometric amount of this compound to allow for complete inactivation.

-

Equilibrate a gel filtration column with the appropriate buffer.

-

Apply the enzyme-inhibitor mixture to the top of the column.

-

Elute the column with the buffer and collect fractions.

-

Analyze the fractions for the presence of protein (AspAT) and, if possible, for the inhibitor.

-

The co-elution of the inhibitor with the protein in the high molecular weight fractions indicates covalent and irreversible binding.

Conclusion

This compound serves as a powerful tool for studying the catalytic mechanism of aspartate aminotransferase due to its specific and irreversible mode of action. As a suicide substrate, it highlights the potential for designing highly selective enzyme inhibitors for therapeutic applications. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the inhibition of AspAT and the broader field of enzyme inactivation. Further investigation into the structural basis of this compound's interaction with the enzyme's active site could provide valuable insights for the rational design of novel aminotransferase inhibitors.

References

The Biological Activity of Gostatin in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and highly specific inhibitor of aspartate aminotransferase (AAT), also known as glutamic-oxaloacetic transaminase (GOT).[1][2][3] It functions as a time-dependent, suicide substrate, irreversibly inactivating the enzyme by modifying its pyridoxal phosphate cofactor.[1][4] While the enzymatic inhibition of AAT by this compound is well-characterized, its effects within a cellular context are less explored. This technical guide provides an in-depth overview of the expected biological activities of this compound in cellular models, based on the known roles of its target enzyme, AAT. The information presented herein is primarily derived from studies on other AAT inhibitors, such as aminooxyacetic acid (AOA) and hydrazinosuccinic acid, which serve as surrogates to predict the cellular consequences of this compound treatment.

Aspartate aminotransferase is a pivotal enzyme that links glucose and amino acid metabolism through the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] This activity is central to several key cellular processes, including nitrogen metabolism, the malate-aspartate shuttle for NADH transport, and the biosynthesis of proteins and nucleotides.[5][6] Consequently, the inhibition of AAT by this compound is anticipated to have profound effects on cellular metabolism, proliferation, and survival, particularly in cancer cells which often exhibit altered metabolic dependencies.[7][8]

Mechanism of Action of this compound at the Cellular Level

The primary intracellular effect of this compound is the inhibition of both the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of aspartate aminotransferase. This inhibition disrupts the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to maintain cellular redox balance.[5][7] By impeding this shuttle, this compound is expected to decrease mitochondrial respiration and alter the cellular NAD+/NADH ratio.

Furthermore, AAT inhibition directly impacts the intracellular pools of key metabolites. It is predicted to lead to an accumulation of aspartate and α-ketoglutarate and a depletion of oxaloacetate and glutamate, thereby affecting downstream metabolic pathways, including the TCA cycle and nucleotide biosynthesis.[1][9]

Quantitative Data on Aspartate Aminotransferase Inhibition

Table 1: Kinetic Parameters of this compound against Aspartate Aminotransferase

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Ki | 59 µM | Pig heart mitochondrial AAT | 25°C | [1] |

| kcat | 0.11 s⁻¹ | Pig heart mitochondrial AAT | 25°C | [1] |

| Enzyme Half-life | 1.8 min | Pig heart mitochondrial AAT | 3.1 µM this compound, 25°C | [1] |

Table 2: Cellular Effects of Aspartate Aminotransferase Inhibitors

| Inhibitor | Cell Line | Concentration | Effect | Reference |

| Hydrazinosuccinic acid | T-cell lines | 10 µM | Altered intracellular levels of aspartic acid and α-ketoglutaric acid. | [1][4] |

| Aminooxyacetic acid (AOA) | MDA-MB-231 breast cancer cells | Not specified | Decreased flux of ¹³C-glucose-derived carbons into glutamate and uridine; decreased oxygen consumption. | [7][10] |

| Aminooxyacetic acid (AOA) | MDA-MB-231 breast cancer cells | Not specified | Selectively suppressed proliferation compared to normal mammary epithelial cells. | [7][10] |

Key Signaling Pathways and Cellular Processes Affected by this compound

The inhibition of aspartate aminotransferase by this compound is predicted to impact several critical cellular signaling pathways and processes, primarily through the perturbation of cellular metabolism and redox state.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of this compound in cellular models are provided below. These are representative protocols based on standard cell biology techniques and literature precedents for other AAT inhibitors.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as a marker of cell proliferation.

Materials:

-

This compound stock solution

-

96-well cell culture plates

-

Complete cell culture medium

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3).

-

Incubate for the desired time period (e.g., 24 or 48 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Quantify the proliferation relative to the control group.

Oxygen Consumption Rate (OCR) Assay

This assay measures mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (or similar instrument)

-

Seahorse XF cell culture microplates

-

This compound stock solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat cells with this compound for the desired duration.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Load the sensor cartridge with the mitochondrial stress test compounds.

-

Calibrate the instrument and measure the baseline OCR.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Analyze the data to assess the impact of this compound on mitochondrial function.

Visualizations of Key Pathways and Workflows

The Malate-Aspartate Shuttle and its Inhibition

The following diagram illustrates the central role of the malate-aspartate shuttle in cellular metabolism and how this compound's inhibition of AAT disrupts this process.

Experimental Workflow for Assessing this compound's Cellular Activity

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's biological activity in a cellular context.

Conclusion

This compound, as a specific inhibitor of aspartate aminotransferase, holds significant potential as a tool to probe cellular metabolism and as a potential therapeutic agent, particularly in oncology. By disrupting the malate-aspartate shuttle and key metabolic pathways, this compound is predicted to induce metabolic stress, inhibit proliferation, and promote apoptosis in susceptible cell types. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to investigate and quantify the biological activity of this compound in various cellular models. Further studies are warranted to confirm these predicted effects and to elucidate the full spectrum of this compound's cellular mechanism of action.

References

- 1. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pan-cancer molecular signatures connecting aspartate transaminase (AST) to cancer prognosis, metabolic and immune signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines | PLOS One [journals.plos.org]

- 5. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrogen Metabolism in Cancer and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Targeting aspartate aminotransferase in breast cancer | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) by Fatostatin

A Note on the Topic: Initial searches for "Gostatin" did not yield any evidence of its involvement in the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It is likely that this was a confusion with Fatostatin , a well-documented and specific inhibitor of SREBP activation. This guide will, therefore, focus on the role, mechanism, and experimental validation of Fatostatin as an SREBP inhibitor, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, controlling the synthesis of cholesterol, fatty acids, and triglycerides. Their dysregulation is implicated in a range of metabolic diseases and cancers, making the SREBP pathway a critical target for therapeutic intervention. Fatostatin is a synthetic diarylthiazole derivative that has emerged as a potent and specific small-molecule inhibitor of SREBP activation. It functions by directly binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the transport of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus. This blockade halts the proteolytic cleavage and subsequent activation of SREBPs, leading to the downregulation of lipogenic and cholesterogenic gene expression. This guide provides a comprehensive overview of Fatostatin's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Mechanism of Action of Fatostatin

The activation of SREBPs is a tightly regulated multi-step process. In a state of low cellular sterol levels, the SCAP protein escorts SREBP from the ER to the Golgi. Within the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the N-terminal domain of SREBP (nSREBP), which then translocates to the nucleus, binds to Sterol Regulatory Elements (SREs) on target gene promoters, and initiates the transcription of genes involved in lipid synthesis.

Fatostatin exerts its inhibitory effect by disrupting this crucial transport step. Its mechanism includes:

-

Direct Binding to SCAP: Fatostatin directly interacts with the SCAP protein.[1][2][3] This interaction occurs at a site distinct from the sterol-sensing domain of SCAP.[2]

-

Inhibition of ER-to-Golgi Translocation: By binding to SCAP, Fatostatin blocks the ER exit of the SCAP-SREBP complex.[1][2][3][4] This prevents the complex from reaching the Golgi apparatus, where the activation of SREBP would normally occur.

-

Prevention of Proteolytic Cleavage: As the SREBP precursor remains in the ER, it is inaccessible to the S1P and S2P proteases located in the Golgi. This prevents the generation of the active nuclear form of SREBP.[5][6]

-

Downregulation of Target Genes: The absence of nSREBP in the nucleus leads to a significant reduction in the transcription of SREBP target genes, such as those encoding for Fatty Acid Synthase (FASN), HMG-CoA Reductase (HMGCR), and the Low-Density Lipoprotein Receptor (LDLR).[5][6]

Quantitative Data on Fatostatin's Efficacy

The inhibitory potency of Fatostatin has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the specific assay used.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | CHO-K1 cells | SREBP2 Activation (Luciferase Reporter) | 5.6 µM | [7] |

| IC50 | CHO cells | HMGCS1 Expression (RT-qPCR) | 2.5 - 10 µM | [4][8] |

| IC50 | LNCaP (prostate cancer) | Cell Proliferation (72h) | 17.96 µM | [6] |

| IC50 | HEC-1A (endometrial cancer) | Cell Proliferation (72h) | 4.53 µM | [6] |

| IC50 | DU145 (prostate cancer) | Cell Proliferation | 0.1 µM | [8] |

Detailed Experimental Protocols

The following protocols are representative of the methods used to validate the inhibitory effects of Fatostatin on the SREBP pathway.

This assay directly measures the inhibition of SREBP processing by quantifying the precursor and mature nuclear forms of the protein.

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Western Blotting:

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SREBP-1 or SREBP-2 overnight at 4°C. These antibodies should detect both the precursor (~125 kDa) and the mature nuclear form (~68 kDa).[1][5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control like β-actin or GAPDH to normalize protein levels.[2][5]

-

This assay quantifies the transcriptional activity of SREBP by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing SREs.

-

Cell Culture and Transfection:

-

Treatment and Lysis:

-

Luciferase Measurement:

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. A decrease in this ratio indicates inhibition of SREBP transcriptional activity.[9]

-

This method measures the mRNA levels of SREBP target genes to assess the downstream effects of Fatostatin.

-

Cell Culture and Treatment:

-

Culture and treat cells with Fatostatin as described in the Western blot protocol (Section 4.1).

-

-

RNA Extraction and cDNA Synthesis:

-

Quantitative PCR:

-

Perform qPCR using SYBR Green master mix and primers specific for SREBP target genes (e.g., FASN, HMGCS1, HMGCR, SCD-1, LDLR) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[2][4]

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[4]

-

This assay determines the effect of SREBP inhibition by Fatostatin on cancer cell growth.

-

Cell Seeding and Treatment:

-

Viability Measurement:

-

Add a viability reagent such as MTS or MTT to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]

-

Conclusion and Future Directions

Fatostatin is a pivotal research tool for elucidating the roles of the SREBP pathway in health and disease. Its specific mechanism of action—inhibiting the ER-to-Golgi transport of the SREBP-SCAP complex—provides a direct method for modulating cellular lipid metabolism. The demonstrated efficacy of Fatostatin in reducing cell proliferation and inducing apoptosis in various cancer cell lines highlights its therapeutic potential.[5][6] However, some studies suggest that Fatostatin may have off-target effects, including a general inhibition of ER-to-Golgi transport, which could contribute to its impact on cell growth independently of SCAP.[1][4] Further research and clinical investigation are necessary to fully understand its complete pharmacological profile and to develop more targeted second-generation SREBP pathway inhibitors for clinical applications in metabolic disorders and oncology.

References

- 1. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Gostatin

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Gostatin (Rosuvastatin)

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of this compound (Rosuvastatin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a brand name for Rosuvastatin, a potent synthetic statin and a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway. Primarily prescribed for the management of hypercholesterolemia, Rosuvastatin plays a crucial role in reducing the risk of cardiovascular diseases. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, mechanism of action, and key experimental findings related to Rosuvastatin.

It is important to note that the term "this compound" has also been used to refer to a novel amino acid produced by Streptomyces sumanensis which acts as an inhibitor of aspartate aminotransferase. This guide, however, focuses exclusively on Rosuvastatin, the widely used lipid-lowering agent.

Pharmacokinetics

Rosuvastatin exhibits a pharmacokinetic profile characterized by oral administration, hepatic uptake, and limited systemic metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, peak plasma concentrations (Cmax) of Rosuvastatin are achieved in approximately 3 to 5 hours. The absolute bioavailability is about 20%.[1] Administration with food does not significantly affect the area under the curve (AUC).[1]

-

Distribution: The mean volume of distribution at a steady state is approximately 134 liters.[1] Rosuvastatin is 88% bound to plasma proteins, primarily albumin, and this binding is reversible and independent of plasma concentrations.[1]

-

Metabolism: Rosuvastatin undergoes limited metabolism, with about 10% of a radiolabeled dose recovered as metabolites.[1] The major metabolite is N-desmethyl rosuvastatin, formed mainly by the cytochrome P450 enzyme CYP2C9.[1] This metabolite has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[1] Notably, there is no significant metabolism by CYP3A4.

-

Excretion: The primary route of elimination for Rosuvastatin and its metabolites is through the feces (90%).[1] The elimination half-life is approximately 19 hours.[1]

Pharmacokinetic Parameters in Healthy Adults

The following table summarizes key pharmacokinetic parameters of Rosuvastatin in healthy adult populations.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 3 - 5 hours | [1] |

| Absolute Bioavailability | ~20% | [1] |

| Volume of Distribution (Vd) | ~134 Liters | [1] |

| Plasma Protein Binding | 88% | [1] |

| Elimination Half-life (t1/2) | ~19 hours | [1] |

| Primary Route of Excretion | Fecal (90%) | [1] |

| Primary Metabolizing Enzyme | CYP2C9 | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of Rosuvastatin is the reduction of circulating low-density lipoprotein cholesterol (LDL-C). It also favorably modulates other lipid parameters.

Mechanism of Action

Rosuvastatin competitively inhibits HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates hepatic LDL receptors. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation.

Clinical Efficacy on Lipid Parameters

Clinical trials have consistently demonstrated the efficacy of Rosuvastatin in improving lipid profiles. The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, for instance, showed that Rosuvastatin was more effective than atorvastatin, simvastatin, and pravastatin at lowering LDL-C across various doses.

| Dose | LDL-C Reduction (%) | HDL-C Increase (%) | Triglyceride Reduction (%) |

| Rosuvastatin 10 mg | ~46% | ~8% | ~20% |

| Rosuvastatin 20 mg | ~52% | ~10% | ~23% |

| Rosuvastatin 40 mg | ~55% | ~10% | ~26% |

| Atorvastatin 10-80 mg | 37 - 51% | 2 - 6% | 20 - 28% |

| Simvastatin 10-40 mg | 28 - 39% | ~5% | 12 - 15% |

| Pravastatin 10-40 mg | 20 - 30% | 3 - 6% | 8 - 13% |

| Data adapted from the STELLAR trial. |

Pleiotropic Effects

Beyond its lipid-lowering effects, Rosuvastatin exhibits several "pleiotropic" effects that contribute to its cardiovascular benefits. These include improvements in endothelial function, anti-inflammatory properties, and antioxidant effects. These effects are mediated, in part, by the inhibition of isoprenoid synthesis, which are downstream products of mevalonate. This leads to the modulation of various signaling proteins like Rho, Rac, and their downstream effectors.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of Rosuvastatin.

In Vitro HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of Rosuvastatin is a spectrophotometric assay that measures the rate of NADPH oxidation.

-

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, which is an NADPH-dependent reaction. The rate of NADPH consumption is measured by the decrease in absorbance at 340 nm.

-

General Protocol:

-

A reaction mixture is prepared containing assay buffer, NADPH, and purified HMG-CoA reductase enzyme.

-

Rosuvastatin (or other inhibitors) at various concentrations is added to the mixture.

-

The reaction is initiated by the addition of the substrate, HMG-CoA.

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The inhibitory activity (e.g., IC50) is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

In Vivo Animal Models of Hypercholesterolemia

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model to study atherosclerosis and the effects of lipid-lowering therapies.

-

Model: ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human cardiovascular disease.

-

General Protocol:

-

ApoE-/- mice are fed a high-fat diet to accelerate the development of atherosclerosis.

-

A treatment group receives Rosuvastatin (e.g., via oral gavage or in drinking water) for a specified period (e.g., 20 weeks). A control group receives a placebo.

-

Blood samples are collected periodically to measure lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

-

At the end of the study, animals are euthanized, and aortic tissues are harvested.

-

Atherosclerotic plaque size and lipid deposition in the aorta are quantified using histological staining (e.g., Oil Red O).

-

Inflammatory markers (e.g., IL-6, CCL2) may also be measured in the serum.

-

Clinical Trial Methodology for LDL-C Measurement

Large-scale clinical trials are essential to establish the efficacy and safety of Rosuvastatin in humans.

-

Study Design: Typically randomized, double-blind, active- or placebo-controlled studies.

-

Participant Population: Patients with primary hyperlipidemia, with or without established cardiovascular disease, and defined baseline LDL-C levels.

-

Intervention: Participants are randomized to receive a specific dose of Rosuvastatin or a comparator drug/placebo once daily for a predefined duration (e.g., 6 to 104 weeks).

-

Primary Endpoint: The primary efficacy endpoint is often the percent change in LDL-C from baseline to the end of the treatment period.

-

Lipid Measurement:

-

Fasting blood samples are collected at baseline and at specified follow-up visits.

-

Serum is separated, and total cholesterol, HDL-C, and triglycerides are measured using standardized enzymatic assays.

-

LDL-C is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), for triglyceride levels < 400 mg/dL. Direct LDL-C measurement may be used for higher triglyceride levels.

-

-

Statistical Analysis: Statistical models such as Analysis of Covariance (ANCOVA) are used to compare the mean percent change in LDL-C between treatment groups, adjusting for baseline values.

Conclusion

This compound (Rosuvastatin) is a highly effective HMG-CoA reductase inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its potent LDL-C lowering effects, coupled with beneficial pleiotropic properties, have established it as a cornerstone in the prevention and treatment of cardiovascular disease. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.

References

An In-depth Technical Guide to Gostatin's Effect on Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of gostatin, a potent inhibitor of aspartate aminotransferase. It details its mechanism of action, impact on metabolic pathways, and relevant experimental protocols for its study.

Introduction

This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino acid antagonist originally isolated from the bacterium Streptomyces sumanensis.[1][2] Its primary and most well-characterized biological activity is the potent and specific inhibition of aspartate aminotransferase (AAT), an essential enzyme linking amino acid and carbohydrate metabolism.[1][3] AAT, also known as glutamate-oxaloacetate transaminase (GOT), is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. By disrupting this key reaction, this compound serves as a powerful tool for investigating cellular nitrogen balance, energy metabolism, and specific amino acid biosynthetic and degradative pathways. This guide summarizes the quantitative kinetic data, metabolic consequences, and detailed experimental methodologies relevant to the study of this compound.

Mechanism of Action

This compound functions as a time-dependent, mechanism-based inhibitor, also known as a "suicide substrate," of aspartate aminotransferase.[1] Unlike a simple competitive inhibitor, this compound is processed by the enzyme's catalytic machinery. This leads to the formation of a reactive intermediate that then forms a covalent, irreversible bond with the enzyme, leading to its inactivation.[1] Studies indicate that this process involves the irreversible modification of the enzyme's essential pyridoxal phosphate (PLP) cofactor.[1] The binding stoichiometry has been determined to be one mole of this compound per mole of the AAT enzyme monomer, resulting in complete inactivation.[1]

In addition to its primary target, this compound has been shown to act as a nonselective antagonist of acidic amino acid receptors in the central nervous system, where it can block responses mediated by L-glutamate.[2]

Quantitative Data on this compound's Biological Activity

The efficacy of this compound has been quantified through enzyme kinetic studies and receptor binding assays. Table 1 summarizes the key kinetic parameters of this compound's interaction with its primary target, mitochondrial aspartate aminotransferase, and its secondary target, the glutamate receptor.

| Parameter | Value | Enzyme/Receptor Target | Organism/Tissue | Citation(s) |

| Inhibition Constant (Kᵢ) | 59 µM | Mitochondrial Aspartate Aminotransferase (mAspAT) | Pig Heart | [1] |

| Catalytic Rate (k_cat) | 0.11 s⁻¹ | mAspAT Inactivation | Pig Heart | [1] |

| Enzyme Half-Life | 1.8 min (at 3.1 µM this compound) | mAspAT Inactivation | Pig Heart | [1] |

| Binding Stoichiometry | 1:1 (inhibitor:enzyme monomer) | mAspAT | Pig Heart | [1] |

| Binding Kᵢ | 22.0 µM | NMDA-sensitive [³H]L-glutamate binding site | Rat Brain | [2] |

Metabolic Consequences of Aspartate Aminotransferase Inhibition

The inhibition of AAT by this compound has profound and predictable effects on the concentrations of key metabolites at the intersection of the citric acid cycle and amino acid metabolism. While direct studies quantifying the full amino acid profile in response to this compound are not widely available, the effects can be inferred from AAT's metabolic role and from studies using other transaminase inhibitors, such as aminooxyacetate (AOA). The primary consequence is the disruption of the flow of nitrogen between the aspartate/oxaloacetate and glutamate/α-ketoglutarate pools.

This leads to an anticipated depletion of amino acids that are direct or indirect products of AAT-catalyzed transamination. Table 2 outlines the expected changes in key amino acid levels based on studies of the AAT inhibitor AOA, which serves as a functional proxy for this compound.

| Metabolite | Expected Change | Biological System (Inhibitor Used) | Rationale for Change | Citation(s) |

| Aspartic Acid | Decrease | Breast Cancer Cells (AOA) | Direct substrate of AAT; its consumption is blocked, and its synthesis from oxaloacetate is inhibited. | [4] |

| Glutamic Acid | Decrease | Fish Liver (AOA) | Synthesis from α-ketoglutarate via AAT is blocked. This can impact pathways reliant on glutamate as a nitrogen donor. | [2] |

| Alanine | Decrease | Breast Cancer Cells (AOA) | Alanine is synthesized via transamination by Alanine Aminotransferase (ALT), which also relies on the glutamate pool. AAT inhibition depletes glutamate, indirectly starving ALT of a key substrate. | [4] |

The central role of Aspartate Aminotransferase (AAT) and the inhibitory action of this compound are best visualized through pathway diagrams.

References

Investigating the Therapeutic Potential of Gostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gostatin, a natural product isolated from Streptomyces sumanensis, is a potent and irreversible inhibitor of the enzyme aspartate aminotransferase (AST). By targeting this key enzyme in amino acid metabolism, this compound presents a compelling case for therapeutic development in oncology and neurology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and an exploration of its therapeutic potential in pancreatic cancer and neuroprotection.

Introduction to this compound

This compound (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino acid derivative produced by the bacterium Streptomyces sumanensis.[1] Its primary biological activity stems from its ability to act as a suicide substrate for aspartate aminotransferase (AST), a pivotal enzyme in the malate-aspartate shuttle and amino acid metabolism.[2][3] This irreversible inhibition of AST disrupts cellular metabolism and presents therapeutic opportunities in diseases characterized by metabolic dysregulation or excitotoxicity.

Mechanism of Action

This compound functions as a mechanism-based inhibitor of aspartate aminotransferase.[2] The enzyme mistakes this compound for its natural substrate, aspartate, and initiates the catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation.[2] This "suicide inhibition" is highly specific and efficient, making this compound a powerful tool for studying AST function and a promising candidate for therapeutic development.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Ki | 59 µM | Pig heart mitochondrial aspartate transaminase | 25°C | [2] |

| kcat (inactivation) | 0.11 s⁻¹ | Pig heart mitochondrial aspartate transaminase | 25°C | [2] |

| Half-life of enzyme | 1.8 min | Pig heart mitochondrial aspartate transaminase | at 3.1 µM this compound, 25°C | [2] |

| Ki (displacement) | 22.0 µM | N-methyl-D-aspartate-sensitive [³H]-L-glutamate binding in rat brain | Not specified | [4] |

Signaling Pathways and Experimental Workflows

Aspartate Aminotransferase and the Malate-Aspartate Shuttle

The following diagram illustrates the central role of aspartate aminotransferase (AST) in the malate-aspartate shuttle, a key pathway for transporting reducing equivalents into the mitochondria. This compound's inhibition of AST disrupts this shuttle.

Caption: Role of Aspartate Aminotransferase in the Malate-Aspartate Shuttle.

Experimental Workflow: Aspartate Aminotransferase (AST) Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on AST activity.

Caption: Workflow for an AST inhibition assay.

Therapeutic Potential

Oncology: Targeting Pancreatic Cancer Metabolism

Pancreatic ductal adenocarcinoma (PDAC) is highly dependent on a metabolic pathway involving the cytosolic isoform of AST, also known as glutamate-oxaloacetate transaminase 1 (GOT1), to maintain redox balance and support proliferation.[1] Inhibition of GOT1 has been shown to induce ferroptosis, an iron-dependent form of cell death, in pancreatic cancer cells.[3][5] this compound, as a potent AST inhibitor, holds promise as a therapeutic agent for PDAC by disrupting this critical metabolic pathway.

The diagram below illustrates the proposed mechanism of action for this compound in pancreatic cancer.

Caption: Proposed mechanism of this compound in pancreatic cancer.

Neuroprotection: Antagonism of Glutamate Receptors

In the central nervous system, this compound has been shown to act as a nonselective antagonist of acidic amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[4] Overstimulation of these receptors by the neurotransmitter glutamate leads to excitotoxicity, a key process in neuronal damage associated with stroke, traumatic brain injury, and neurodegenerative diseases.[2] By blocking these receptors, this compound may offer a neuroprotective effect.

The following diagram illustrates the neuroprotective potential of this compound.

Caption: Neuroprotective mechanism of this compound via glutamate receptor antagonism.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sumanensis

This protocol is a generalized procedure based on methods for isolating secondary metabolites from Streptomyces species.

-

Cultivation:

-

Inoculate Streptomyces sumanensis into a suitable liquid medium (e.g., yeast extract-malt extract broth).

-

Incubate at 28-30°C with shaking (200 rpm) for 5-7 days.

-

-

Harvesting and Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with HCl.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Resuspend the crude extract in a minimal volume of methanol.

-

Subject the extract to column chromatography on a silica gel column.

-

Elute with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing this compound and concentrate.

-

Perform further purification by high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.

-

In Vitro Aspartate Aminotransferase (AST) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of AST by this compound.

-

Reagents:

-

AST enzyme (e.g., from porcine heart)

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate solution: L-aspartate and α-ketoglutarate in assay buffer

-

Coupling enzyme: Malate dehydrogenase (MDH)

-

NADH solution

-

-

Procedure:

-

In a 96-well plate, add 10 µL of this compound at various concentrations (or vehicle control).

-

Add 70 µL of a master mix containing assay buffer, MDH, and NADH.

-

Add 10 µL of AST solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the AST activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound's unique mechanism of action as a suicide inhibitor of aspartate aminotransferase, combined with its demonstrated effects on cancer cell metabolism and glutamate receptor signaling, positions it as a highly promising molecule for therapeutic development. The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of this compound in oncology and neurology. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models of pancreatic cancer and neurodegenerative diseases, and further elucidating its molecular targets and pathways.

References

- 1. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Gostatin: A Technical Guide for Metabolic Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gostatin

This compound, with the chemical formula C₈H₁₀N₂O₅, is a naturally occurring, potent, and irreversible inhibitor of the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[1] First isolated from Streptomyces sumanensis, this compound plays a crucial role in metabolic research by allowing for the specific and time-dependent inactivation of AST.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its application in studying metabolic pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid | [3] |

| Molecular Formula | C₈H₁₀N₂O₅ | [3] |

| Molar Mass | 214.18 g/mol | [3] |

| CAS Number | 78416-84-9 | [3] |

| Appearance | Colorless needles | [3] |

Mechanism of Action: Suicide Inhibition

This compound is classified as a suicide inhibitor, also known as a mechanism-based inactivator.[3][4] This means that the enzyme itself converts the inhibitor into a reactive form, which then irreversibly inactivates the enzyme. The inactivation of aspartate aminotransferase by this compound is a time-dependent process that involves the irreversible modification of the enzyme's essential cofactor, pyridoxal phosphate (PLP).[3]

The proposed mechanism involves the following steps:

-

Binding: this compound, as a substrate analog, binds to the active site of aspartate aminotransferase.

-

Enzymatic Conversion: The enzyme initiates its normal catalytic cycle, acting on this compound. This enzymatic processing transforms this compound into a highly reactive intermediate within the active site.

-

Irreversible Inactivation: The reactive intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor, forming a stable, inactive complex.[3] This covalent modification permanently disables the enzyme's catalytic activity.

The following diagram illustrates the general principle of suicide inhibition.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized by various kinetic parameters. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Kᵢ | 59 µM | Porcine Heart Mitochondrial AST | 25°C | [3] |

| k_cat | 0.11 s⁻¹ | Porcine Heart Mitochondrial AST | 25°C | [3] |

| Enzyme half-life | 1.8 min | Porcine Heart Mitochondrial AST | at 3.1 µM this compound, 25°C | [3] |

Experimental Protocols

Preparation and Handling of this compound

-

Solubility: this compound is soluble in aqueous solutions.

-

Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions can be prepared fresh for each experiment.

-

Stability: this compound is reported to be unstable at a pH below 3.0.

In Vitro Inhibition Assay of Aspartate Aminotransferase

This protocol provides a general framework for assessing the inhibitory activity of this compound against aspartate aminotransferase. Specific concentrations and incubation times may require optimization depending on the experimental goals.

Materials:

-

Purified aspartate aminotransferase

-

This compound

-

Aspartate solution

-

α-Ketoglutarate solution

-

Malate dehydrogenase (MDH)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of aspartate aminotransferase in the assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations.

-

Pre-incubation: In a microplate or cuvette, pre-incubate the aspartate aminotransferase with various concentrations of this compound for different time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C). Include a control with no this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, aspartate and α-ketoglutarate, along with the coupling enzyme MDH and NADH.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the AST activity.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration and pre-incubation time. Plot the remaining enzyme activity against the pre-incubation time for each this compound concentration to determine the rate of inactivation.

Impact on Metabolic Pathways

Aspartate aminotransferase is a pivotal enzyme that links amino acid and carbohydrate metabolism. By catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate, AST plays a key role in several metabolic pathways. Inhibition of AST by this compound can therefore have significant downstream effects.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is essential for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[5] Both cytosolic and mitochondrial isoforms of AST are critical components of this shuttle.[5]

Inhibition of AST by this compound disrupts the malate-aspartate shuttle, leading to:

-

Decreased mitochondrial NADH: This can impair the electron transport chain and reduce ATP synthesis.

-

Increased cytosolic NADH/NAD⁺ ratio: This can inhibit glycolysis.

Amino Acid Metabolism, Urea Cycle, and Gluconeogenesis

Aspartate is a key metabolite that connects to several central metabolic pathways. Inhibition of its synthesis via AST can have cascading effects:

-

Urea Cycle: Aspartate is a direct precursor for the synthesis of argininosuccinate in the urea cycle. A decrease in aspartate availability due to AST inhibition can limit the capacity of the urea cycle, potentially leading to an accumulation of ammonia.[6]

-

Gluconeogenesis: Oxaloacetate, a product of the AST-catalyzed reaction, is a crucial intermediate in gluconeogenesis.[7] By reducing the production of oxaloacetate from aspartate, this compound can impair the synthesis of glucose from non-carbohydrate precursors, particularly from lactate.[8][9]

Applications in Drug Development and Research

This compound serves as a valuable tool for:

-

Target Validation: Studying the effects of AST inhibition in various disease models, such as cancer and metabolic disorders, to validate AST as a potential therapeutic target.[1]

-

Metabolic Pathway Elucidation: Investigating the interconnectivity of metabolic pathways by observing the systemic effects of specifically blocking the AST node.

-

Drug Discovery: Acting as a lead compound for the development of novel, more selective aminotransferase inhibitors.

Conclusion

This compound is a powerful and specific tool for researchers in the field of metabolism. Its mechanism as a suicide inhibitor of aspartate aminotransferase allows for the targeted investigation of the roles of this critical enzyme in a variety of cellular processes. A thorough understanding of its properties, mechanism, and experimental application, as outlined in this guide, is essential for its effective use in advancing metabolic research and drug discovery.

References

- 1. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of inactivation of pyridoxal phosphate-linked aspartate transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 5. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 6. Effect of ornithine and lactate on urea synthesis in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reciprocal changes in gluconeogenesis and ureagenesis induced by fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.azregents.edu [experts.azregents.edu]

Methodological & Application

Application Notes: In Vitro Cell-Based Assays Using Gostatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gostatin is a potent and irreversible inhibitor of aspartate aminotransferase (AST), an enzyme crucial for amino acid metabolism.[1] As a "suicide substrate," this compound's mechanism-based inhibition provides a valuable tool for studying the roles of AST in various cellular processes.[1] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in in vitro cell-based assays to investigate its effects on cellular metabolism and signaling pathways.

Aspartate aminotransferase, also known as glutamate-oxaloacetate transaminase (GOT), is a key enzyme in the malate-aspartate shuttle and amino acid biosynthesis and degradation. Its inhibition can have significant downstream effects on cellular energy production, nucleotide synthesis, and redox balance.[2][3] Understanding these effects is critical in fields such as oncology, where metabolic reprogramming is a hallmark of cancer.[3][4]

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data from this compound-based assays should be summarized in structured tables. This includes, but is not limited to, cell viability, enzyme activity, metabolite levels, and IC50 values.

Table 1: Example of Quantitative Data Summary for this compound Inhibition of Aspartate Aminotransferase (AST) Activity

| Cell Line | This compound Concentration (µM) | AST Activity (% of Control) | Standard Deviation |

| HepG2 | 0.1 | 85.2 | 4.1 |

| HepG2 | 1 | 55.7 | 3.5 |

| HepG2 | 10 | 15.3 | 2.8 |

| HepG2 | 100 | 2.1 | 0.9 |

| MCF-7 | 0.1 | 88.9 | 3.8 |

| MCF-7 | 1 | 60.1 | 4.2 |

| MCF-7 | 10 | 18.9 | 3.1 |

| MCF-7 | 100 | 3.5 | 1.2 |

Table 2: Example of IC50 Values for this compound in Different Cancer Cell Lines

| Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval |

| HepG2 | Cell Viability (72h) | 25.4 | 22.1 - 29.2 |

| MCF-7 | Cell Viability (72h) | 31.8 | 28.5 - 35.6 |

| A549 | Cell Viability (72h) | 45.2 | 40.1 - 51.0 |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound (stock solution in sterile DMSO or PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[5][6][7]

Protocol 2: In Vitro Aspartate Aminotransferase (AST) Activity Assay in Cell Lysates

This protocol describes how to measure the inhibitory effect of this compound on AST activity in cell lysates.

Materials:

-

Cultured cells treated with various concentrations of this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

AST activity assay kit (colorimetric or fluorometric)

-

Protein assay kit (e.g., BCA assay)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay kit.

-

AST Activity Measurement: Use a commercial AST activity assay kit. In a 96-well plate, add a standardized amount of protein from each cell lysate. Add the reaction mix from the kit to each well.

-

Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of the reaction.

-

Data Analysis: Calculate the AST activity for each sample and normalize it to the total protein concentration. Express the results as a percentage of the activity in the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key signaling pathways and experimental workflows.

References

- 1. Kinetic studies on the binding of this compound, a suicide substrate for aspartate aminotransferase, with the isoenzymes from porcine heart mitochondria and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 7. Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Aspartate Aminotransferase in Cancer Cells Using Gostatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartate aminotransferase (AAT), a pivotal enzyme in amino acid metabolism, exists in two isoforms: the cytosolic (GOT1) and the mitochondrial (GOT2). Both isoforms are crucial for cellular growth and proliferation by catalyzing the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. In the context of oncology, cancer cells exhibit reprogrammed metabolism to sustain their rapid growth, often displaying a heightened reliance on specific metabolic pathways. AAT plays a critical role in this metabolic rewiring, particularly in processes such as the malate-aspartate shuttle, which is essential for mitochondrial respiration and maintaining redox balance. Consequently, inhibiting AAT has emerged as a promising therapeutic strategy for various cancers, including pancreatic and breast cancer.

Gostatin (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a potent, time-dependent inhibitor of pyridoxal phosphate-linked AAT. It acts as a suicide substrate, leading to the irreversible inactivation of the enzyme. This property makes this compound a valuable tool for elucidating the role of AAT in cancer cell biology and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study AAT in cancer cells.

Data Presentation

Table 1: Kinetic Parameters of this compound Inhibition of Mitochondrial Aspartate Aminotransferase (Pig Heart)

| Parameter | Value | Reference |

| Inhibition Type | Time-dependent, Suicide Substrate | |

| Ki | 59 µM | |

| kcat (inactivation) | 0.11 s⁻¹ | |

| Enzyme Half-life at 3.1 µM this compound | 1.8 min | |

| Stoichiometry of Inactivation | 1 mole of this compound per 1 mole of enzyme monomer |

Mandatory Visualizations

Caption: Experimental workflow for studying the effects of this compound on cancer cells.

Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.

Experimental Protocols

Cell Viability Assay (MTT or XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT/XTT Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

In-Cell Aspartate Aminotransferase Activity Assay

Objective: To measure the direct inhibition of AAT activity by this compound within cancer cells.

Materials:

-

Cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

AAT activity assay kit (colorimetric or fluorometric)

-

6-well plates

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

-